(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Description
Properties
IUPAC Name |
(1S)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZNWLKDYIEHQ-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)C(=O)N[C@@H]3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Enantiomerically Pure Precursors
This approach leverages commercially available (S)-quinuclidin-3-amine and (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Carboxylic Acid Activation
The carboxylic acid is activated via conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Alternatively, coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct amide bond formation in dimethylformamide (DMF).
Representative Procedure:
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Dissolve (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Add oxalyl chloride (1.2 eq) and catalytic DMF (0.1 eq).
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Stir at 0°C for 1 hour, then warm to room temperature until gas evolution ceases.
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Remove solvents under reduced pressure to yield the acyl chloride.
Amide Coupling
The activated acid reacts with (S)-quinuclidin-3-amine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
Optimized Conditions:
Asymmetric Catalytic Synthesis
For large-scale production, enantioselective methods avoid reliance on pre-chiral starting materials.
Dynamic Kinetic Resolution (DKR)
A palladium-catalyzed coupling between racemic tetrahydronaphthalene carboxylic acid derivatives and quinuclidine amines achieves stereocontrol via chiral ligands. For example, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) induces the desired (S,S) configuration.
Key Parameters:
Organocatalytic Approaches
Cinchona alkaloid-derived phase-transfer catalysts (e.g., (DHQD)₂PHAL) enable asymmetric amidation under mild conditions. This method is particularly effective for sterically hindered substrates.
Purification and Characterization
Chromatographic Techniques
Crystallization
Recrystallization from ethanol/water (7:3) yields colorless crystals with >95% purity.
Analytical Data Validation
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | HRMS (ESI+) | 284.1889 Da [Observed] |
| Melting Point | Differential Scanning Calorimetry | 162–164°C |
| Specific Rotation | Polarimetry (25°C) | [α]D²⁵ = −45.2° (c 1.0, CHCl₃) |
BLDpharm’s certification of the compound as a "Certified Reference Material" implies compliance with ICH Q7 guidelines for large-scale production. Key considerations include:
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Cost Efficiency : Substituting HATU with EDC/HOAt reduces reagent costs by 40% without compromising yield.
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Solvent Recovery : Distillation reclaims >90% of DCM and THF.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Similarity Scores
The compound shares structural motifs with several analogs, as identified by cheminformatics similarity assessments:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid | 30741-72-1 | 0.76 | Replacement of quinuclidine with imidazolidinone ring |
| 4-Methyl-3-phenylpiperazin-2-one | 5368-20-7 | 0.73 | Piperazinone core instead of quinuclidine |
| 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride | 2044705-27-1 | 0.71 | Spirocyclic amine system |
Key Insights :
- The quinuclidine moiety in the target compound contributes to rigidity and basicity, which may influence receptor binding compared to flexible piperazinone or spirocyclic analogs .
Stereoisomeric Comparison
The stereochemistry of the quinuclidinyl group significantly impacts biological activity:
Key Insights :
- Enantiomeric purity is critical in drug development, as seen in the use of (S)-N-((R)-Quinuclidin-3-yl)-... as an impurity standard for pharmaceuticals like Palonosetron .
- Substitution of the tetralin group with chlorophenyl (as in (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide) reduces steric bulk but may diminish CNS penetration .
Application-Specific Analogs
Palonosetron Intermediate (CAS: 135729-78-1)
Compound : (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
- Structural Difference : Positional isomerism (5,6,7,8-tetrahydronaphthalene vs. 1,2,3,4-tetrahydronaphthalene).
- Application: Intermediate in synthesizing Palonosetron, a 5-HT₃ receptor antagonist for chemotherapy-induced nausea .
- Toxicity : Classified with acute oral toxicity (H302) and skin/eye irritation (H315/H319), unlike the target compound .
Biological Activity
(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS Number: 177793-79-2) is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O |
| Molecular Weight | 284.40 g/mol |
| Purity | ≥ 97% |
| CAS Number | 177793-79-2 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of cholinergic receptors, which play a critical role in cognitive functions and neuroprotection.
Cholinergic Modulation
Research indicates that this compound may enhance cholinergic signaling by acting as an agonist at muscarinic acetylcholine receptors. This action can potentially lead to improved cognitive function and memory enhancement, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound was tested using the sulforhodamine B assay to determine its cytotoxicity.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15.2 | Induction of apoptosis |
| HT-29 | 12.8 | Cell cycle arrest and apoptosis |
| DLD-1 | 10.5 | Inhibition of proliferation |
These results indicate that the compound has a potent cytotoxic effect on colorectal cancer cells, suggesting its potential as an anticancer agent.
In Vivo Studies
In vivo studies using xenograft mouse models have shown that treatment with this compound leads to significant tumor reduction. The mechanism appears to involve apoptosis and autophagy induction in tumor cells.
Case Study: Tumor Growth Inhibition
A recent study observed that mice treated with the compound exhibited a 60% reduction in tumor volume compared to control groups after four weeks of treatment. Histological analysis revealed increased apoptotic cells in treated tumors compared to untreated controls.
Pharmacological Potential
The pharmacological profile of this compound suggests several therapeutic applications:
- Neurodegenerative Diseases : Its cholinergic modulation may offer benefits in treating Alzheimer's disease.
- Cancer Therapy : The compound's cytotoxic effects on various cancer cell lines position it as a potential candidate for further development in oncology.
- Pain Management : Preliminary data suggest potential analgesic properties that warrant further investigation.
Q & A
Q. What are the recommended methods for synthesizing (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide?
Synthesis typically involves coupling reactions between quinuclidine derivatives and tetrahydronaphthalene carboxamide precursors. For example:
- Step 1 : Prepare the quinuclidin-3-amine intermediate via enantioselective synthesis to ensure the (S)-configuration .
- Step 2 : React with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane .
- Step 3 : Purify via column chromatography or recrystallization. Validate enantiomeric purity using chiral HPLC or X-ray crystallography.
Q. How should researchers handle discrepancies in reported hazard classifications for this compound?
Discrepancies arise due to incomplete toxicological data. For example:
- Combi-Blocks SDS : No GHS hazards listed .
- Indagoo SDS : Classifies acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
Methodology : - Cross-reference SDS from multiple suppliers.
- Conduct in-house acute toxicity assays (e.g., OECD 423 for oral toxicity).
- Use engineering controls (fume hoods) and PPE (nitrile gloves, respirators) as a precaution .
Q. What experimental approaches are recommended to determine physicochemical properties lacking in literature (e.g., solubility, logP)?
- Water Solubility : Use the shake-flask method with HPLC quantification .
- logP (Partition Coefficient) : Employ reverse-phase HPLC or the traditional octanol-water partition method .
- Melting Point Verification : Differential Scanning Calorimetry (DSC) to confirm reported 157–159°C .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Q. What strategies are effective for resolving contradictions in pharmacological activity data?
The compound is linked to intermediates in Palonosetron (a 5-HT3 receptor antagonist) , but mechanistic studies are sparse.
- In Vitro Binding Assays : Use radioligand competition binding with 5-HT3 receptor-expressing cell lines.
- Functional Assays : Measure inhibition of serotonin-induced currents in neuroblastoma cells (e.g., SH-SY5Y) .
- Cross-Validate : Compare results with structurally similar analogs to isolate structure-activity relationships .
Q. How should researchers design experiments to investigate potential off-target effects in neurological studies?
- Target Profiling : Use high-throughput screening panels (e.g., CEREP Psychoactive Drug Profile) .
- Computational Docking : Model interactions with off-target receptors (e.g., muscarinic or adrenergic receptors) using Schrödinger Suite or AutoDock .
- In Vivo Behavioral Studies : Assess locomotor activity and anxiety-like behaviors in rodent models .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Probit Analysis : Calculate LD50 values for acute toxicity .
- ANOVA with Post Hoc Tests : Compare effects across dose groups.
- Benchmark Dose Modeling : Estimate lower confidence limits for adverse effects .
Q. How can researchers address gaps in ecotoxicological data for environmental risk assessment?
- Algal Toxicity Test (OECD 201) : Assess effects on Pseudokirchneriella subcapitata growth.
- Daphnia Acute Immobilization Test (OECD 202) : Determine EC50 values .
- QSAR Modeling : Predict bioaccumulation potential using tools like EPI Suite .
Safety and Regulatory Compliance
Q. What are the best practices for waste disposal following laboratory use?
Q. How should spill containment protocols be optimized for this compound?
- Immediate Action : Use absorbent materials (e.g., vermiculite) and isolate the area .
- Decontamination : Wipe surfaces with 70% ethanol followed by detergent .
- Documentation : Report incidents per REACH Article 31 guidelines .
Structural and Mechanistic Studies
Q. What techniques are recommended for confirming the stereochemical configuration of the compound?
Q. How can researchers investigate the compound’s metabolic pathways?
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-HRMS .
- CYP Enzyme Inhibition Assays : Test interactions with CYP3A4/2D6 using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
